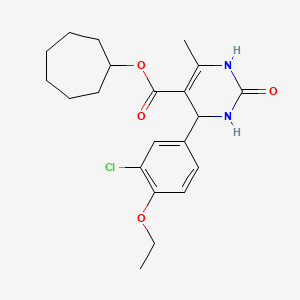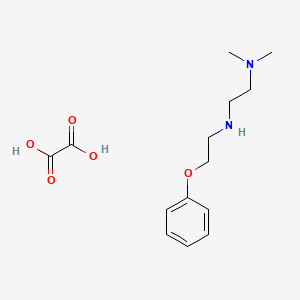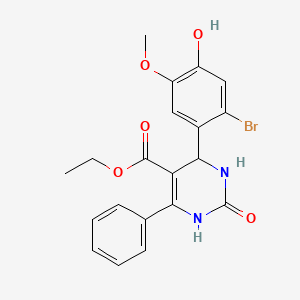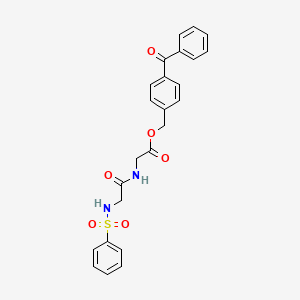
4-fluoro-N-(4-isopropoxyphenyl)benzamide
Übersicht
Beschreibung
4-fluoro-N-(4-isopropoxyphenyl)benzamide, also known as LMK-235, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. LMK-235 belongs to the class of benzamide derivatives, which have been found to have a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
4-fluoro-N-(4-isopropoxyphenyl)benzamide has been found to have potential applications in the field of drug discovery. It has been shown to have inhibitory effects on the activity of several enzymes, including histone deacetylases (HDACs) and sirtuins. HDACs are enzymes that play a role in the regulation of gene expression, and their dysregulation has been linked to the development of several diseases, including cancer. Sirtuins are enzymes that have been implicated in the regulation of aging and age-related diseases. Inhibition of these enzymes by 4-fluoro-N-(4-isopropoxyphenyl)benzamide could have therapeutic benefits in the treatment of these diseases.
Wirkmechanismus
The mechanism of action of 4-fluoro-N-(4-isopropoxyphenyl)benzamide involves the inhibition of HDACs and sirtuins. HDACs are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. Sirtuins, on the other hand, are enzymes that remove acetyl groups from non-histone proteins, leading to the regulation of several cellular processes, including DNA repair and apoptosis. Inhibition of these enzymes by 4-fluoro-N-(4-isopropoxyphenyl)benzamide leads to the modulation of gene expression and cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-fluoro-N-(4-isopropoxyphenyl)benzamide are not well understood. However, studies have shown that it has inhibitory effects on the activity of HDACs and sirtuins, leading to the modulation of gene expression and cellular processes. It has also been shown to have anti-cancer effects in several cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-fluoro-N-(4-isopropoxyphenyl)benzamide is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. It has also been shown to have inhibitory effects on the activity of several enzymes, including HDACs and sirtuins, which makes it a promising candidate for drug discovery. However, the biochemical and physiological effects of 4-fluoro-N-(4-isopropoxyphenyl)benzamide are not well understood, which limits its potential applications in the field of drug discovery.
Zukünftige Richtungen
There are several future directions for research on 4-fluoro-N-(4-isopropoxyphenyl)benzamide. One area of research could focus on the identification of its molecular targets and the elucidation of its mechanism of action. This could provide insights into its potential applications in the treatment of diseases such as cancer and aging. Another area of research could focus on the development of more potent derivatives of 4-fluoro-N-(4-isopropoxyphenyl)benzamide that have improved pharmacological properties. This could lead to the development of more effective drugs for the treatment of diseases. Finally, research could also focus on the optimization of the synthesis method of 4-fluoro-N-(4-isopropoxyphenyl)benzamide, which could lead to more efficient and cost-effective production of the compound.
Eigenschaften
IUPAC Name |
4-fluoro-N-(4-propan-2-yloxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c1-11(2)20-15-9-7-14(8-10-15)18-16(19)12-3-5-13(17)6-4-12/h3-11H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXEYTEKAFXXFHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(4-allyl-2-methoxyphenoxy)butyl]-1H-benzimidazole oxalate](/img/structure/B4162897.png)





![1-[2-(2-allyl-4-methoxyphenoxy)ethoxy]-2,5-pyrrolidinedione](/img/structure/B4162937.png)
![1-[3-(3-phenoxyphenoxy)propyl]-1H-benzimidazole oxalate](/img/structure/B4162941.png)


![1-[4-(4-iodophenoxy)butyl]-1H-benzimidazole oxalate](/img/structure/B4162974.png)


![1-{4-[3-(trifluoromethyl)phenoxy]butyl}-1H-benzimidazole oxalate](/img/structure/B4163005.png)